trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid
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Description
trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid is a derivative of trans-2-aminocyclohexanecarboxylic acid, which is an important building block for the synthesis of various compounds, including unnatural amino acids and helical β-peptides . The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild acidic conditions.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, the synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acids involves the addition of 1-diazo-2,2,2-trifluoroethane to a precursor followed by thermal decomposition . Another study reports the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the ability to obtain either pure cis or trans acid . Additionally, an improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid from 3-aminobenzoic acid has been described, showcasing milder and more selective conditions .
Molecular Structure Analysis
The molecular structure and conformation of related cyclohexane derivatives have been studied extensively. For example, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed a trans conformation of the peptide bond and the influence of hydrogen bonding on the molecule's conformation in the crystal state . The molecular conformations of 4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution have also been studied, indicating that both cis and trans isomers exist in zwitterionic forms and prefer staggered conformations .
Chemical Reactions Analysis
The chemical reactivity of trans-2-aminocyclohexanecarboxylic acids and derivatives has been explored in various contexts. For instance, the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives have been prepared by preferential crystallization, and their reactions with nitrous acid have been examined . The stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid has been achieved, demonstrating the incorporation of these novel trans-β-ACC derivatives in dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives, including those with tert-butoxycarbonyl groups, have been the subject of research. Studies on cyclohexane derivatives have included the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, providing insights into the stability and fragmentation patterns of these compounds . The enantiomerically pure trans-2-aminocyclohexanecarboxylic acid has been obtained from trans-cyclohexane-1,2-dicarboxylic acid, and its protected derivatives have been prepared, highlighting the importance of stereochemistry in determining the physical properties of these compounds .
Scientific Research Applications
Biobased Economy and Polymer Production
Muconic acid (MA) derivatives, similar in structure and reactivity to the compound , have been highlighted for their role in the biobased economy. These derivatives are explored for their potential as starting materials in the synthesis of value-added products and as versatile monomers for specialty polymers. Research emphasizes the production of MA through chemical and biotechnological pathways, aiming to efficiently isomerize MA into value-added forms for further valorization into chemicals like adipic or terephthalic acids and MA polymers (Khalil, Quintens, Junkers, & Dusselier, 2020).
Catalytic Oxidation of Cyclohexene
The selective catalytic oxidation of cyclohexene, a process related to the chemical functionalities of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, has been investigated for its relevance in producing industrially significant intermediates. This research focuses on controllable oxidation reactions to selectively afford targeted products, which are valuable for applications in both academic and industrial settings (Cao, Zhu, Yang, Xu, Yu, & Xu, 2018).
Synthesis and Functionalization of β-Amino Acid Derivatives
In drug research, cyclic β-amino acids, structurally related to trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, have seen increasing interest due to their biological relevance. Various metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are employed for the synthesis and functionalization of these compounds. This highlights the importance of selective and stereocontrolled methodologies in the development of new molecular entities (Kiss, Kardos, Vass, & Fülöp, 2018).
Biotechnological and Environmental Applications
Research into carboxylic acids, including those structurally related to trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, covers their extraction from dilute aqueous streams through liquid-liquid extraction (LLX). This is pivotal for the recovery of carboxylic acids produced fermentatively from biomass, highlighting the solvent developments and regeneration strategies for LLX processes. The focus is on enhancing the economic feasibility of processes using solvents like trioctylamine (TOA) for acid extractions, especially from diluted streams (Sprakel & Schuur, 2019).
Nano and Material Science
The functionalization of carbon-based quantum dots with amino acids, reflecting the chemical versatility of trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid, is explored for enhancing electronic and optical properties. This research emphasizes the solubility, sustainability, and biocompatibility of amino acid-functionalized quantum dots, showcasing their potential in fabricating optoelectronic devices and various other applications (Ravi, Subramaniyam, Pattabiraman, & Pichumani, 2021).
properties
IUPAC Name |
(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEQJDJFJWWURK-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-((tert-Butoxycarbonyl)amino)cyclohexanecarboxylic acid | |
CAS RN |
233661-54-6 |
Source
|
Record name | (1R,2R)-2-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXANE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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